

On-Resin Lysine Side-Chain Modification: A Detailed Protocol for Peptide Functionalization

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Compound of Interest

Compound Name: *Dde-Lys(Fmoc)-OH*

Cat. No.: *B613342*

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Application Note: The targeted modification of lysine residues within a peptide sequence is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics. On-resin modification offers a streamlined and efficient approach to introduce functionalities such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs. This protocol details a robust method for the selective deprotection and subsequent modification of a lysine side-chain during solid-phase peptide synthesis (SPPS).

The key to successful on-resin lysine modification lies in the use of an orthogonal protecting group for the ϵ -amino group of lysine. This protecting group must be stable to the repeated $N\alpha$ -Fmoc deprotection conditions (typically piperidine in DMF) but selectively removable on the solid support without cleaving the peptide from the resin or removing other side-chain protecting groups.^[1] This strategy allows for the precise, site-specific introduction of a desired moiety.

Core Principles of Orthogonal Protection

In solid-phase peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.^[1] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.^[1] For lysine side-chain modification, an orthogonal protecting group is employed that is resistant to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, but can be removed by a specific reagent.

Experimental Protocols

This protocol describes the use of the 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group as an orthogonal protecting group for the lysine side-chain. The Dde group is stable to the piperidine solutions used for Fmoc removal but can be selectively cleaved by treatment with dilute hydrazine.[2]

Materials

- Fmoc-Lys(Dde)-OH
- Peptide synthesis resin (e.g., Rink Amide resin)
- Standard Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Hydrazine monohydrate
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HOBt)
- Modification reagent (e.g., fluorescent dye, biotin-NHS ester)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Protocol 1: Selective On-Resin Deprotection of Lys(Dde)

- Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-SPPS protocols. Incorporate Fmoc-Lys(Dde)-OH at the desired position.

- **Fmoc Removal:** After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
- **Resin Washing:** Wash the peptidyl-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
- **Dde Group Removal:**
 - Prepare a 2% solution of hydrazine monohydrate in DMF.
 - Treat the peptidyl-resin with the hydrazine solution (25 mL/g of resin) for 3 minutes at room temperature.
 - Filter the resin and repeat the hydrazine treatment two more times.
- **Resin Washing:** Wash the resin extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

Protocol 2: On-Resin Lysine Side-Chain Modification

- **Pre-activation of Modification Reagent (if necessary):** For carboxylic acid-containing moieties, pre-activate with a coupling agent like HBTU/HOBt and DIEA in DMF. For NHS esters, this step is not required.
- **Coupling of Modification Reagent:**
 - Dissolve the modification reagent (e.g., fluorescent dye-NHS ester, 2-5 equivalents) in DMF.
 - Add the solution to the deprotected peptidyl-resin.
 - Add DIEA (2-5 equivalents) to the reaction mixture.
 - Allow the reaction to proceed for 2-24 hours at room temperature, with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
- **Resin Washing:** After the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

- **Final Cleavage and Deprotection:** Cleave the modified peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
- **Purification:** Purify the crude peptide by reverse-phase HPLC.
- **Analysis:** Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]

Data Presentation

Table 1: Orthogonal Protecting Groups for Lysine Side-Chain

Protecting Group	Abbreviation	Removal Conditions	Stability
(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl	Dde	2% Hydrazine in DMF	Stable to piperidine and mild acid[2]
1-(4,4-dimethyl-2,6-dioxocyclohexylidene) 3-methylbutyl	ivDde	2% Hydrazine in DMF	Stable to piperidine and mild acid
4-Methyltrityl	Mtt	1% TFA in DCM	Stable to piperidine and hydrazine
Monomethoxytrityl	Mmt	0.6 M HOBT in DCM/TFE (1:1)	Stable to piperidine and hydrazine

Table 2: Typical Reagents and Conditions for On-Resin Lysine Modification

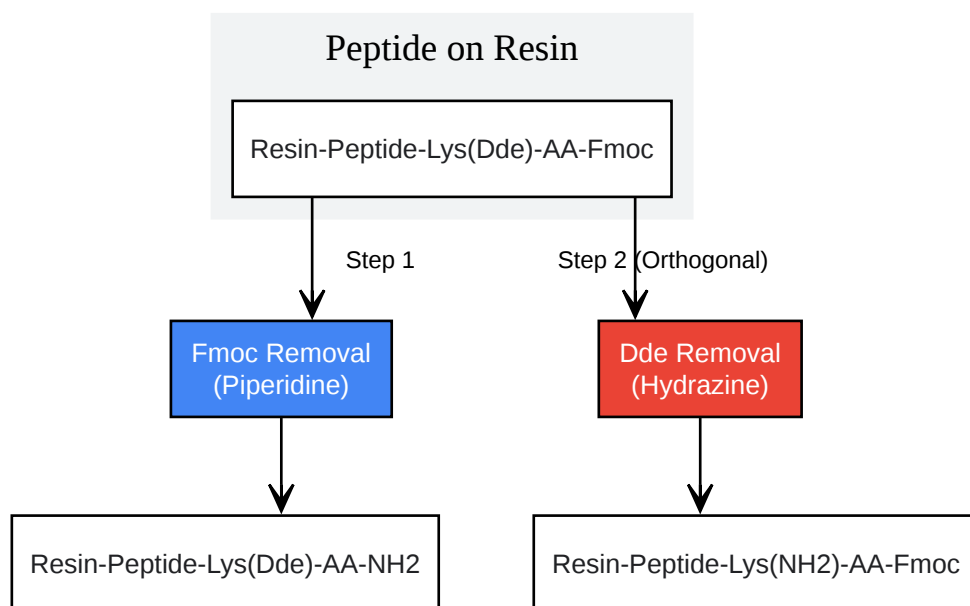
Step	Reagent/Solvent	Concentration	Time	Temperature
Dde Removal	Hydrazine monohydrate in DMF	2% (v/v)	3 x 3 min	Room Temperature
Modification Coupling	Modification Reagent	2-5 equivalents	2-24 hours	Room Temperature
DIEA	2-5 equivalents			
Final Cleavage	TFA/TIS/H ₂ O	95:2.5:2.5	2-3 hours	Room Temperature

Mandatory Visualization



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Caption: Workflow for on-resin lysine side-chain modification.



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Caption: Orthogonal deprotection strategy for lysine modification.

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